1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that combines the structural features of benzotriazole and imidazolidine-2,4-dione.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of benzotriazole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the imidazolidine-2,4-dione, followed by the addition of benzotriazole . The reaction is usually carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions are conducted in solvents such as DMSO or DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
- 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine
- 1-Methyl-1H-1,2,3-benzotriazol-5-amine
Uniqueness
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidine-2,4-dione is unique due to its combination of benzotriazole and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(benzotriazol-1-ylmethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c16-9-5-14(10(17)11-9)6-15-8-4-2-1-3-7(8)12-13-15/h1-4H,5-6H2,(H,11,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWBZZJDWUEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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